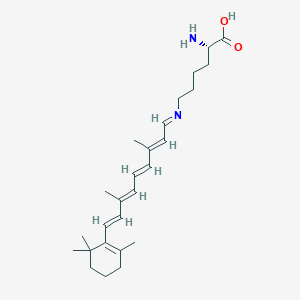
N6-(Retinylidene)lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N6-(Retinylidene)lysine is a protein.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended to confirm the structural identity of N6-(Retinylidene)lysine in synthetic samples?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are critical for confirming structural features such as the retinylidene moiety and lysine backbone. Chromatographic purity assessments using HPLC with UV-Vis detection (λ ~ 330–380 nm, typical for retinoids) should accompany spectral data. Cross-reference experimental results with the compound’s molecular formula (C₂₆H₄₀N₂O₂) and SMILES notation provided in chemical databases .
Q. How can researchers optimize sample preparation to minimize degradation of this compound during experimental workflows?
- Methodological Answer : Due to the light-sensitive nature of retinoid derivatives, storage in amber vials under inert gas (e.g., argon) and avoidance of prolonged exposure to oxygen or elevated temperatures are essential. Lyophilization should be performed in the dark, and solvents should be degassed to prevent oxidative degradation. Purity checks via thin-layer chromatography (TLC) or HPLC pre- and post-experiment are recommended to verify stability .
Q. What are the primary biochemical roles of this compound in model systems, and how are these roles experimentally validated?
- Methodological Answer : Its role as a retinoid-protein adduct can be studied using fluorescence quenching assays or isotopic labeling (e.g., ³H-retinol) to track binding kinetics. Knockdown/knockout models (e.g., CRISPR/Cas9 in cell lines) or competitive inhibition studies with lysine analogs can validate functional relevance. Cross-linking experiments coupled with proteomic analysis may identify interacting proteins .
Advanced Research Questions
Q. How can contradictory findings regarding the stability of this compound in aqueous versus lipid-rich environments be systematically addressed?
- Methodological Answer : Controlled comparative studies using standardized buffers (varying pH, ionic strength) and lipid emulsions (e.g., liposomes) should be conducted. Quantify degradation products via LC-MS/MS and apply kinetic modeling (e.g., Arrhenius plots) to assess environmental effects. Ensure consistency in sample handling protocols across labs to isolate variables .
Q. What statistical approaches are most robust for analyzing dose-response relationships of this compound in cellular assays with high variability?
- Methodological Answer : Use non-linear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values. Account for inter-experimental variability via mixed-effects models or hierarchical Bayesian analysis. Normalize data to internal controls (e.g., housekeeping proteins) and report effect sizes with confidence intervals instead of relying solely on p-values .
Q. What strategies can resolve discrepancies in reported bioactivity data between in vitro and in vivo studies of this compound?
- Methodological Answer : Compare bioavailability metrics (e.g., plasma half-life, tissue distribution) using pharmacokinetic studies. Validate in vitro findings with ex vivo assays (e.g., tissue explants) to bridge the gap. Investigate metabolic conversion pathways (e.g., LC-MS metabolomics) to identify active derivatives or degradation products that may explain differential effects .
Properties
CAS No. |
34372-62-8 |
|---|---|
Molecular Formula |
C26H40N2O2 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]amino]hexanoic acid |
InChI |
InChI=1S/C26H40N2O2/c1-20(14-15-23-22(3)12-9-17-26(23,4)5)10-8-11-21(2)16-19-28-18-7-6-13-24(27)25(29)30/h8,10-11,14-16,19,24H,6-7,9,12-13,17-18,27H2,1-5H3,(H,29,30)/b11-8+,15-14+,20-10+,21-16+,28-19?/t24-/m0/s1 |
InChI Key |
ITYGDJHCZMOEMH-KWRQVLCYSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NCCCCC(C(=O)O)N)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=NCCCC[C@@H](C(=O)O)N)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NCCCCC(C(=O)O)N)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N6-(Retinylidene)lysine; Nepsilon-All-trans-retinylidene-L-lysine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















